molecular formula C5H4N2O B2599048 4-Methyl-1,2-oxazole-5-carbonitrile CAS No. 2111388-10-2

4-Methyl-1,2-oxazole-5-carbonitrile

Cat. No.: B2599048
CAS No.: 2111388-10-2
M. Wt: 108.1
InChI Key: XWCJMGVRCAXUSA-UHFFFAOYSA-N
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Description

4-Methyl-1,2-oxazole-5-carbonitrile is a useful research compound. Its molecular formula is C5H4N2O and its molecular weight is 108.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,2-oxazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c1-4-3-7-8-5(4)2-6/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCJMGVRCAXUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Strategic Utilization and Safety Profile of 4-Methyloxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methyloxazole-5-carbonitrile (CAS 1003-52-7) Content Type: Technical Monograph & Safety Guide Audience: Senior Researchers & Process Chemists

CAS: 1003-52-7 Formula: C₅H₄N₂O Molecular Weight: 108.10 g/mol [1]

PART 1: CRITICAL IDENTITY DISAMBIGUATION

⚠️ SCIENTIFIC ALERT: Nomenclature vs. CAS Conflict You requested a guide for "4-Methyl-5-isoxazolecarbonitrile" but provided CAS 1003-52-7 . In chemical registries (PubChem, CAS Common Chemistry), CAS 1003-52-7 is definitively assigned to 4-Methyloxazole-5-carbonitrile (1,3-oxazole isomer), not the isoxazole (1,2-oxazole) isomer.[2]

  • The Molecule of Record (CAS 1003-52-7): 4-Methyloxazole-5-carbonitrile (Oxygen at pos 1, Nitrogen at pos 3).[1][2][3][4] Key precursor for Vitamin B6 (Pyridoxine).[2]

  • The Isoxazole Counterpart: Likely 5-methyl-4-isoxazolecarbonitrile (often associated with Leflunomide synthesis intermediates).

Directive: This guide strictly follows the CAS 1003-52-7 identifier (Oxazole) to ensure material safety and experimental accuracy. If you possess the Isoxazole isomer, do not use the physical data below.

PART 2: PHYSICOCHEMICAL & SAFETY PROFILE (MSDS Core)

This section synthesizes safety data into a high-level operational framework. Treat this molecule as a nitrile source and a flammable solvent-like solid .

2.1 Quantitative Properties Table
PropertyValueExperimental Relevance
Physical State Low-melting solid / LiquidMP is ~30–32°C. Often handled as a melt or liquid.
Boiling Point 180–185°C (at 760 mmHg)High boiling point allows for high-temp reflux reactions.
Density 1.13 g/mLDenser than water; will form the bottom layer in aqueous extractions.
Flash Point 65–70°CFlammable. Requires grounding during transfer.
Solubility Soluble in DCM, THF, MeOHPoor water solubility facilitates extractive workups.[2]
2.2 Hazard Identification & Mitigation (GHS Standards)
  • Primary Hazards:

    • H302/H312/H332 (Harmful): Acute toxicity via Oral, Dermal, and Inhalation routes.[2]

    • H315/H319: Causes skin and serious eye irritation.

    • Metabolic Hazard: Nitriles can liberate cyanide (CN⁻) in vivo via cytochrome P450 metabolism.[2]

  • Emergency Protocols:

    • Skin Contact: Wash immediately with soap and water. Do not use solvent (enhances absorption).[2]

    • Cyanide Specifics: While not HCN gas, standard lab safety dictates having a cyanide antidote kit (e.g., hydroxocobalamin) accessible when working with nitriles on a multigram scale.[2]

PART 3: SYNTHETIC UTILITY & EXPERTISE (The Whitepaper)[2]

As a Senior Application Scientist, I categorize the utility of CAS 1003-52-7 into three mechanistic pillars. The oxazole ring is less aromatic than furan or thiophene, imparting unique diene character.[2]

3.1 Reactivity Landscape[2]
  • Diels-Alder Cycloaddition (The "Pyridoxine" Route):

    • Mechanism:[5][6][7] The oxazole ring acts as a diene reacting with electron-poor dienophiles (alkynes).

    • Outcome: Loss of oxygen (as water/alcohol bridging) to form pyridine derivatives.[2] This is the industrial route to Vitamin B6.

  • C2-Lithiation (Functionalization):

    • Mechanism:[5][6][7] The proton at C2 (between O and N) is acidic (pKa ~20).[2]

    • Protocol: Treatment with n-BuLi at -78°C generates the lithio-species, which can be trapped with electrophiles (aldehydes, halides) to build complex scaffolds.[2]

  • Nitrile Transformations:

    • Hydrolysis:[5][6][7] Conversion to the acid or amide.[5][7]

    • Click Chemistry: [2+3] cycloaddition with azides to form tetrazoles (bioisosteres for carboxylic acids).[2]

3.2 Visualization of Reactivity

OxazoleReactivity Molecule 4-Methyloxazole- 5-carbonitrile (CAS 1003-52-7) C2_Pos C2 Position (Acidic Proton) Molecule->C2_Pos Nitrile C5 Nitrile Group (Electrophilic) Molecule->Nitrile Ring Oxazole Ring (Diene Character) Molecule->Ring Lithiation C2-Lithio Species (Nucleophile) C2_Pos->Lithiation n-BuLi, -78°C Acid Carboxylic Acid (Hydrolysis) Nitrile->Acid NaOH/H2O or HCl Pyridine Pyridine Derivatives (Vitamin B6 Precursors) Ring->Pyridine Diels-Alder (+ Dienophile)

Caption: Figure 1.[2] Chemoselective reactivity map of CAS 1003-52-7, highlighting the three divergent synthetic pathways available to medicinal chemists.

PART 4: VALIDATED EXPERIMENTAL PROTOCOL

Objective: Controlled Hydrolysis to 4-Methyloxazole-5-carboxylic Acid. Rationale: This protocol demonstrates the stability of the oxazole ring under basic conditions while selectively engaging the nitrile.

4.1 Reagents & Setup
  • Substrate: 4-Methyloxazole-5-carbonitrile (1.0 eq, 10 mmol, ~1.08 g)

  • Reagent: NaOH (2.0 M aqueous solution, 5.0 eq)

  • Solvent: Ethanol (to ensure miscibility)[2]

  • Monitoring: TLC (Ethyl Acetate:Hexane 1:1) or LC-MS.

4.2 Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask, dissolve the nitrile (1.08 g) in Ethanol (10 mL).

  • Addition: Add 2.0 M NaOH (25 mL) dropwise over 5 minutes. Note: Exotherm is minimal, but stir rapidly.[2]

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours.

    • Checkpoint: Monitor evolution of ammonia gas (turns damp pH paper blue).[2] Reaction is complete when ammonia evolution ceases and TLC shows loss of the starting material (Rf ~0.6 to baseline acid).

  • Workup (The Critical Step):

    • Cool to room temperature.[1][7]

    • Concentrate under reduced pressure to remove Ethanol.

    • Acidification: Cool the aqueous residue in an ice bath (0°C). Slowly add 2M HCl until pH ~2–3.

    • Observation: The carboxylic acid should precipitate as a white/off-white solid.

  • Isolation: Filter the solid. If no precipitate forms (due to high water solubility), extract with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate.[2]

4.3 Self-Validating Analytical Criteria
  • IR Spectroscopy: Disappearance of the sharp nitrile stretch at ~2230 cm⁻¹ and appearance of a broad carbonyl/OH stretch at 1700–3000 cm⁻¹ .

  • ¹H NMR (DMSO-d₆): Shift of the C2-H proton. In the nitrile, it appears around δ 8.0–8.2 ppm.[2] In the acid, look for the COOH proton (broad singlet, >11 ppm).

4.4 Workflow Diagram

HydrolysisWorkflow Start Start: Dissolve Nitrile in EtOH React Add aq. NaOH Reflux 80°C, 4h Start->React Check Checkpoint: Ammonia Evolution Ceases? React->Check Check->React No (Continue Reflux) Quench Cool & Acidify (HCl to pH 2) Check->Quench Yes Isolate Filter Solid or EtOAc Extraction Quench->Isolate

Caption: Figure 2. Step-by-step decision tree for the alkaline hydrolysis of 4-methyloxazole-5-carbonitrile.

PART 5: HANDLING & STORAGE[4]
  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The nitrile group is stable, but the oxazole ring can degrade under prolonged exposure to moisture and light.[2]

  • Incompatibilities:

    • Strong Acids: Can cause ring opening or polymerization.

    • Strong Oxidizers: Risk of fire; potential N-oxide formation.

    • Reducing Agents (LiAlH4): Will reduce nitrile to primary amine (4-methyloxazol-5-yl)methanamine.[2]

PART 6: REFERENCES
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70480, 4-Methyloxazole-5-carbonitrile. Retrieved from [Link]

  • Firestone, R. A., Harris, E. E., & Reuter, W. (1967). Synthesis of Pyridoxine.[2] I. The Diels-Alder Reaction of Oxazoles with Dienophiles. Tetrahedron, 23(2), 943-955.[2] (Foundational reference for the Diels-Alder reactivity of this specific CAS).

Sources

4-Methyl-1,2-oxazole-5-carbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Methyl-1,2-oxazole-5-carbonitrile Role: Pharmacophore Precursor & Heterocyclic Building Block

Part 1: Chemical Identity & Physicochemical Profile

1.1 The Isoxazole vs. Oxazole Distinction In high-precision organic synthesis, nomenclature ambiguity can lead to costly errors. It is critical to distinguish This compound (the isoxazole derivative) from its constitutional isomer, 4-methyloxazole-5-carbonitrile (1,3-oxazole).

  • Target Molecule: this compound (Isoxazole core).

  • Structural Key: The oxygen and nitrogen atoms are adjacent (positions 1 and 2), creating a unique electronic profile compared to the 1,3-oxazole where they are separated by a carbon.

1.2 Physicochemical Data Table

PropertyValueUnitNotes
Molecular Formula

-Confirmed Stoichiometry
Molecular Weight 108.10 g/mol Monoisotopic Mass: 108.03
CAS Number 2111388-10-2-Specific to 1,2-oxazole isomer
Core Structure Isoxazole-5-membered aromatic heterocycle
LogP (Predicted) ~0.8 - 1.1-Lipophilicity suitable for CNS penetration
H-Bond Acceptors 3-N(2), O(1), CN group
Polar Surface Area ~50ŲGood membrane permeability predicted

Part 2: Synthetic Architecture

2.1 Strategic Route Selection While the 5-methyl-4-carboxyisoxazole isomer is widely available as a Leflunomide intermediate, the 4-methyl-5-cyano isomer requires a specific synthetic vector. The most robust, scalable protocol involves the dehydration of the primary amide, derived from the corresponding carboxylic acid or ester.

  • Starting Material: Ethyl 4-methylisoxazole-5-carboxylate or 4-Methylisoxazole-5-carboxylic acid (CAS 261350-46-3).

  • Transformation: Amide Dehydration via Phosphorous Oxychloride (

    
    ).[1]
    
  • Rationale: This pathway avoids the regioselectivity issues inherent in cycloaddition approaches (e.g., nitrile oxide + alkyne) and utilizes stable, crystalline intermediates.

2.2 Reaction Pathway Visualization

SynthesisPath Ester Ethyl 4-methylisoxazole- 5-carboxylate Amide 4-Methylisoxazole- 5-carboxamide Ester->Amide Nitrile 4-Methyl-1,2-oxazole- 5-carbonitrile Amide->Nitrile R1 NH3 / MeOH (Amidation) R2 POCl3 / Et3N (Dehydration)

Figure 1: Synthetic conversion from ester precursor to target nitrile via amide intermediate.[2]

2.3 Detailed Experimental Protocol

Stage 1: Amidation (Ester


 Primary Amide) 
  • Dissolution: Dissolve 10.0 g of Ethyl 4-methylisoxazole-5-carboxylate in 100 mL of methanolic ammonia (7N).

  • Reaction: Seal the vessel and stir at ambient temperature for 16–24 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the ester spot disappears.

  • Isolation: Concentrate the mixture in vacuo to remove excess ammonia and methanol. The residue is typically a white solid.

  • Purification: Recrystallize from ethanol/ether to yield 4-methylisoxazole-5-carboxamide .

Stage 2: Dehydration (Amide


 Nitrile) 
Critical Step:[3] This step utilizes 

to extract the elements of water from the amide.[1]
  • Setup: In a flame-dried round-bottom flask under

    
    , suspend 5.0 g of the amide in 50 mL of anhydrous dichloromethane (DCM).
    
  • Base Addition: Add 12.0 mL of Triethylamine (Et3N) (2.2 equiv). Cool the mixture to 0°C.

  • Dehydration: Dropwise add 4.0 mL of Phosphorous Oxychloride (

    
    ) (1.1 equiv) over 20 minutes.
    
    • Mechanistic Note: The

      
       activates the amide oxygen, converting it into a good leaving group (dichlorophosphate), which is then eliminated by the base to form the nitrile triple bond.
      
  • Workup: Stir at 0°C for 1 hour, then allow to warm to room temperature. Quench carefully with saturated

    
     solution (gas evolution!).
    
  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Dry combined organics over

    
    .
    
  • Final Isolation: Remove solvent under reduced pressure. The crude oil can be purified via vacuum distillation or silica gel flash chromatography (10-20% EtOAc in Hexane) to yield pure This compound .

Part 3: Medicinal Chemistry Applications

3.1 The Nitrile Warhead & Bioisosterism The C-5 nitrile group on the isoxazole ring is not merely a passive substituent; it is a versatile pharmacophore handle.

  • Metabolic Stability: Unlike the ester precursor, the nitrile is generally more resistant to rapid hydrolysis in plasma, improving half-life (

    
    ).
    
  • Tetrazole Precursor: The nitrile is the direct precursor for the synthesis of 5-substituted tetrazoles (via reaction with Sodium Azide/

    
    ). Tetrazoles are classic bioisosteres of carboxylic acids, offering similar acidity (
    
    
    
    ~4.5-5) but with improved lipophilicity and membrane permeability.

3.2 Logical Workflow: Nitrile Utilization

Applications CN 4-Methyl-1,2-oxazole- 5-carbonitrile Tetrazole Tetrazole Derivative (Bioisostere of COOH) CN->Tetrazole NaN3 / ZnBr2 Amine Aminomethyl Derivative (Basic Side Chain) CN->Amine H2 / Pd-C or LiAlH4 Thioamide Thioamide (Heterocycle Synthesis) CN->Thioamide H2S / Pyridine

Figure 2: Divergent synthesis applications of the nitrile handle in drug design.

Part 4: Analytical Validation & Safety

4.1 Characterization Checklist To ensure the integrity of the synthesized this compound, the following signals must be verified:

  • IR Spectroscopy: Look for the sharp, distinct

    
     stretch at 2220–2260 cm⁻¹ .
    
  • ¹H NMR (CDCl₃):

    • 
       ~2.3–2.4 ppm (Singlet, 3H, 
      
      
      
      at C4).
    • 
       ~8.2–8.5 ppm (Singlet, 1H, aromatic H at C3). Note: The C3 proton is deshielded by the adjacent N and O.
      
  • MS (ESI):

    
     peak at 109.1 .
    

4.2 Safety Profile

  • Hazard: Nitriles are toxic if ingested or inhaled. Metabolic liberation of cyanide is possible, though less likely with stable aromatic nitriles compared to aliphatic ones.

  • Reactivity: Avoid contact with strong acids which may hydrolyze the nitrile back to the amide/acid.

  • Handling: Use a fume hood. In case of

    
     exposure during synthesis, treat immediately with copious water (exothermic reaction).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118248246, this compound. Retrieved from [Link]

  • Ganesan, M., & Nagaraaj, P. (2020). Recent developments in dehydration of primary amides to nitriles. Organic Chemistry Frontiers, 7, 379-404. Retrieved from [Link]

  • Ningbo Inno Pharmchem. Chemical Properties of 4-Methylisoxazole-5-Carboxylic Acid (Precursor). Retrieved from [Link]

  • Chemistry Steps. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Protocol for Hydrolysis of 4-Methyl-5-isoxazolecarbonitrile to Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for the hydrolysis of 4-methyl-5-isoxazolecarbonitrile to 4-methyl-5-isoxazolecarboxylic acid . While nitrile hydrolysis is a standard organic transformation, the isoxazole core requires specific handling due to its sensitivity to nucleophilic attack and ring-opening under strong basic conditions.

This guide prioritizes Acid-Mediated Hydrolysis as the primary method. This approach minimizes the risk of isoxazole ring fragmentation (a known side reaction in basic media for 3-unsubstituted isoxazoles) and ensures high yield and purity.

Scientific Background & Strategy

The Challenge: Isoxazole Ring Stability

The isoxazole ring is a pseudo-aromatic system that can be viewed as a masked 1,3-dicarbonyl equivalent.

  • Base Sensitivity: In the presence of strong bases (e.g., NaOH, KOH) at high temperatures, the proton at the C3 position (if unsubstituted) or the N-O bond itself can be susceptible to attack, leading to ring cleavage (fragmentation into enolates/nitriles).

  • Acid Stability: Isoxazoles generally exhibit excellent stability in acidic media, making acid-catalyzed hydrolysis the superior choice for converting functional groups on the ring without compromising the heterocycle's integrity.

Reaction Mechanism

The transformation proceeds via the acid-catalyzed addition of water to the nitrile triple bond.

  • Protonation: The nitrile nitrogen is protonated, increasing the electrophilicity of the nitrile carbon.

  • Hydration: Water attacks the activated nitrile carbon to form an imidate intermediate, which tautomerizes to the primary amide.

  • Hydrolysis: The amide undergoes further acid-catalyzed hydrolysis to liberate the free carboxylic acid and ammonium bisulfate (or chloride).

Experimental Protocol

Method A: Sulfuric Acid Hydrolysis (Primary Recommended Route)

Rationale: Sulfuric acid provides a high-boiling medium that drives the reaction to completion while maintaining a non-nucleophilic environment that preserves the isoxazole ring.

Materials & Reagents
  • Substrate: 4-Methyl-5-isoxazolecarbonitrile (1.0 equiv)

  • Reagent: Sulfuric Acid (H₂SO₄), 60-70% aqueous solution.

    • Preparation: Slowly add conc. H₂SO₄ to water with cooling.

  • Solvent: None (Neat reaction in aqueous acid) or minimal 1,4-dioxane if solubility is poor.

Step-by-Step Procedure
  • Setup:

    • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Safety Note: Ensure the condenser is vented to a scrubber or fume hood, as minor amounts of volatile byproducts may evolve.

  • Addition:

    • Charge the flask with 4-methyl-5-isoxazolecarbonitrile (e.g., 10.0 g, 92.5 mmol).

    • Add 60% H₂SO₄ (approx. 5-8 volumes relative to substrate weight; e.g., 50-80 mL).

    • Observation: The nitrile may not dissolve immediately; a suspension is normal.

  • Reaction:

    • Heat the mixture to reflux (approx. 100–110 °C) .

    • Maintain reflux for 3 to 6 hours .

    • Monitoring: Monitor by HPLC or TLC (Mobile Phase: 5% MeOH in DCM). The starting nitrile spot (

      
      ) should disappear, and a more polar acid spot (streak near baseline or 
      
      
      
      ) should appear.
  • Workup & Isolation:

    • Cool the reaction mixture to room temperature (20–25 °C).

    • Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

    • Result: The product, 4-methyl-5-isoxazolecarboxylic acid, should precipitate as a white to off-white solid.

    • Stir the slurry at 0–5 °C for 30 minutes to maximize precipitation.

  • Filtration:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (3 x 20 mL) to remove residual acid.

    • Check: Verify the pH of the filtrate is acidic; the washings should eventually become less acidic.

  • Purification:

    • Recrystallization: If the crude purity is <98%, recrystallize from water or a mixture of Toluene/Acetic Acid (98:2) .

    • Dry the solid in a vacuum oven at 45–50 °C for 12 hours.

Method B: Hydrochloric Acid Hydrolysis (Alternative)

Rationale: Use if sulfur contamination is a concern for downstream catalysis.

  • Reagent: Conc. HCl (37%).

  • Procedure: Similar to Method A, but reflux temperature will be lower (~100 °C). Reaction times may be longer (6–12 hours).

  • Note: HCl is more volatile; ensure efficient condensing to maintain acid concentration.

Process Control & Visualization

Reaction Workflow Diagram

G Start Start: 4-Methyl-5-isoxazolecarbonitrile Reagent Add 60% H2SO4 (5-8 vol) Start->Reagent Reflux Reflux @ 100-110°C 3-6 Hours Reagent->Reflux Monitor QC Check: HPLC/TLC Reflux->Monitor Monitor->Reflux Incomplete Quench Quench into Crushed Ice Monitor->Quench Complete Precip Precipitation & Filtration Quench->Precip Product Final Product: 4-Methyl-5-isoxazolecarboxylic Acid Precip->Product

Caption: Operational workflow for the acid-mediated hydrolysis of 4-methyl-5-isoxazolecarbonitrile.

Mechanistic Pathway

Mechanism Nitrile Nitrile (R-CN) Protonated Nitrilium Ion (R-CNH+) Nitrile->Protonated + H+ Imidate Imidic Acid (R-C(OH)=NH) Protonated->Imidate + H2O Amide Primary Amide (R-CONH2) Imidate->Amide Tautomerization Acid Carboxylic Acid (R-COOH) Amide->Acid + H2O, H+ / - NH4+

Caption: Step-wise mechanistic transformation from nitrile to carboxylic acid under acidic conditions.

Analytical Specifications (QC)

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 189–191 °C (Lit.[1] value for 5-methyl isomer is lower; verify specific isomer)Capillary MP
HPLC Purity > 98.0% AreaC18 Column, ACN/Water (0.1% TFA)
1H NMR (DMSO-d6) δ 13.0-14.0 (br s, 1H, COOH), 8.5-8.8 (s, 1H, C3-H), 2.1-2.4 (s, 3H, CH3)400 MHz NMR
IR Spectroscopy ~1700-1720 cm⁻¹ (C=O stretch), ~2500-3300 cm⁻¹ (OH broad)FT-IR (KBr)

Note on Isomers: Ensure differentiation from the isomeric 5-methyl-4-isoxazolecarboxylic acid (Leflunomide intermediate), which has a melting point of ~144–148 °C. The target 4-methyl-5-isoxazolecarboxylic acid is structurally distinct.

References

  • Nitrile Hydrolysis Overview

    • Clark, J. (2023).[2] Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Link

  • Isoxazole Synthesis & Stability

    • Pinho e Melo, T. M. (2005). Recent Advances in the Synthesis of Isoxazoles. Current Organic Chemistry. Link

  • Analogous Acidic Hydrolysis (Leflunomide Intermediate)

    • Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. US20030139606A1. Link

    • Note: This patent demonstrates the superiority of 60% H₂SO₄ over other methods for isoxazole ester/nitrile hydrolysis to avoid byproducts.
  • General Heterocyclic Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text reference for ring stability).

Sources

Functionalization of the methyl group in 4-methyl-1,2-oxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of the Methyl Group in 4-Methyl-1,2-oxazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a privileged starting material in medicinal chemistry, offering a unique combination of electronic properties and metabolic stability. The strategic functionalization of its C4-methyl group opens a gateway to a diverse array of novel chemical entities with significant potential in drug discovery. This guide provides a detailed exploration of key synthetic transformations targeting this methyl group, including oxidation, halogenation, and condensation reactions. We present not just the protocols, but the underlying mechanistic rationale, field-proven insights for optimization, and self-validating experimental designs to empower researchers in their synthetic campaigns.

Introduction: The Strategic Value of the this compound Core

The 1,2-oxazole (or isoxazole) ring is a cornerstone in the design of bioactive molecules, integral to numerous approved pharmaceuticals and agrochemicals.[1] Its presence imparts favorable pharmacokinetic properties, including metabolic stability and the ability to engage in crucial hydrogen bonding interactions. The this compound moiety, in particular, presents three key points for diversification: the oxazole ring itself, the nitrile group, and the C4-methyl group.

This document focuses exclusively on the latent reactivity of the C4-methyl group. Its transformation into aldehydes, carboxylic acids, halomethyls, and extended carbon chains allows for the introduction of new pharmacophores, the modulation of physicochemical properties (e.g., pKa, logP), and the creation of linking points for bioconjugation or further derivatization. Understanding how to selectively and efficiently manipulate this methyl group is therefore a critical skill for any chemist working on oxazole-based discovery programs.

Core Functionalization Pathways

The functionalization of the C4-methyl group can be broadly categorized into three primary transformations. Each pathway leverages a different aspect of the methyl group's reactivity, which is influenced by the electronic nature of the adjacent oxazole ring.

G start This compound oxidation Oxidation start->oxidation [O] halogenation Halogenation start->halogenation X2, Initiator condensation Condensation / Alkylation start->condensation Base, E+ aldehyde Formyl Derivative (CHO) oxidation->aldehyde e.g., SeO2 halomethyl Halomethyl Derivative (CH2X) halogenation->halomethyl 1 eq. extended Extended Carbon Chain (CH2-R) condensation->extended acid Carboxylic Acid Derivative (COOH) aldehyde->acid e.g., KMnO4 dihalomethyl Dihalomethyl Derivative (CHX2) halomethyl->dihalomethyl >1 eq.

Figure 1: Key functionalization pathways originating from the C4-methyl group.

Pathway I: Oxidation of the Methyl Group

Oxidation transforms the methyl group into more versatile functional handles like aldehydes or carboxylic acids. These groups are invaluable for subsequent reactions such as reductive amination, esterification, or amide bond formation. The oxazole ring itself is relatively stable to many oxidizing agents, but harsh conditions can lead to ring cleavage.[2] Therefore, controlled oxidation is paramount.

Mechanism & Rationale: Selenium Dioxide for Selective Aldehyde Formation

Selenium dioxide (SeO₂) is a classic and effective reagent for the allylic or benzylic oxidation of methyl groups to aldehydes. The methyl group on the 4-position of the oxazole ring behaves analogously to a benzylic methyl group due to its position adjacent to the π-system of the heterocyclic ring. The reaction proceeds through an ene reaction followed by a[3][4]-sigmatropic rearrangement.

Causality Behind Experimental Choices:

  • Solvent: Dioxane or a mixture of dioxane and water is typically used. Dioxane provides a suitable temperature range (reflux at ~101 °C) for the reaction to proceed at a reasonable rate, while a small amount of water can aid in the hydrolysis of intermediates.

  • Stoichiometry: Using a slight excess of SeO₂ (e.g., 1.1 equivalents) ensures complete conversion of the starting material. However, a large excess should be avoided to minimize over-oxidation and simplify purification.

  • Work-up: The formation of elemental selenium (a red/black precipitate) is a hallmark of this reaction. Filtration is a critical first step in the work-up. A subsequent aqueous work-up removes any remaining inorganic species.

Protocol: Synthesis of 4-Formyl-1,2-oxazole-5-carbonitrile

Materials & Reagents:

  • This compound (1.0 eq)

  • Selenium dioxide (SeO₂, 1.1 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite® or a similar filter aid

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and 1,4-dioxane (approx. 0.1 M concentration).

  • Reagent Addition: Add selenium dioxide (1.1 eq) and a small amount of water (e.g., 10% of the dioxane volume).

  • Reaction Execution: Heat the mixture to reflux (approx. 100-105 °C). The solution will typically turn dark as a black/red precipitate of elemental selenium forms.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cooling & Filtration: Allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the selenium precipitate. Wash the pad thoroughly with additional ethyl acetate.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (to neutralize any acidic byproducts), water, and finally brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4-formyl-1,2-oxazole-5-carbonitrile.

Data & Expected Outcomes
ProductReagentTypical YieldKey Characterization Notes
4-Formyl-1,2-oxazole-5-carbonitrileSeO₂50-70%¹H NMR: Appearance of a singlet for the aldehyde proton (~9.5-10.5 ppm). Disappearance of the methyl singlet (~2.5 ppm).
4-Carboxy-1,2-oxazole-5-carbonitrileKMnO₄40-60%¹H NMR: Disappearance of the aldehyde proton. IR: Appearance of a broad O-H stretch (~2500-3300 cm⁻¹).

Pathway II: Free-Radical Halogenation

Introducing a halogen atom onto the methyl group creates a highly valuable electrophilic handle. The resulting halomethyl derivative is a versatile precursor for nucleophilic substitution reactions, enabling the introduction of amines, alcohols, thiols, and other functional groups.

Mechanism & Rationale: Selective Monobromination with NBS

Direct halogenation with Cl₂ or Br₂ can be difficult to control and may lead to a mixture of mono-, di-, and tri-halogenated products.[5][6] N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic/allylic bromination.[7] The reaction proceeds via a free-radical chain mechanism, where a radical initiator is required to start the process.[5]

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination I2 Initiator (e.g., AIBN) I_rad 2 R• I2->I_rad Heat/UV NBS NBS Br_rad Br• NBS->Br_rad HBr Start_mol Ar-CH3 Br_rad->Start_mol H-abstraction Ar_rad Ar-CH2• Start_mol->Ar_rad + HBr Br2 Br2 Ar_rad->Br2 Product Ar-CH2Br Br2->Product + Br• (regenerated) rad1 Radical non_rad Non-Radical Product rad1->non_rad rad2 Radical rad2->non_rad

Figure 2: Mechanism of free-radical bromination using NBS.

Causality Behind Experimental Choices:

  • Reagent: NBS is used because it maintains a very low, steady-state concentration of Br₂, which favors the desired radical pathway over competitive ionic reactions (like electrophilic addition to the ring).

  • Initiator: AIBN (Azobisisobutyronitrile) is a common thermal initiator. It decomposes at a convenient rate (~65-85 °C) to generate radicals, initiating the chain reaction. Alternatively, UV light can be used.[6]

  • Solvent: Carbon tetrachloride (CCl₄) or benzene were classic solvents but are now avoided due to toxicity. Safer alternatives like acetonitrile or cyclohexane are preferred. The solvent must be inert to radical conditions.

  • Control: Using exactly 1.0 equivalent of NBS is crucial for maximizing the yield of the monobrominated product.

Protocol: Synthesis of 4-(Bromomethyl)-1,2-oxazole-5-carbonitrile

Materials & Reagents:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS, 1.0 eq)

  • Azobisisobutyronitrile (AIBN, 0.05-0.1 eq)

  • Acetonitrile (or other suitable inert solvent)

  • Dichloromethane (for work-up)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and protected from light (e.g., wrapped in aluminum foil), dissolve this compound (1.0 eq) in acetonitrile.

  • Reagent Addition: Add NBS (1.0 eq) and AIBN (0.05 eq) to the solution.

  • Reaction Execution: Heat the mixture to reflux (approx. 80-85 °C).

  • Monitoring: Monitor the reaction by TLC. A key observation is the consumption of the starting material and the formation of a new, less polar spot. Succinimide, a byproduct, is often observed as a solid that is less dense than the solvent.

  • Cooling & Filtration: Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture and wash the solid with a small amount of cold acetonitrile.

  • Work-up: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water to remove any remaining succinimide or HBr.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure. Caution: The product can be lachrymatory and potentially unstable to prolonged heating.

  • Purification: The crude product is often used directly in the next step. If purification is necessary, it can be attempted by rapid column chromatography on silica gel, but decomposition may occur.

Data & Expected Outcomes
ProductReagentTypical YieldKey Characterization Notes
4-(Bromomethyl)-1,2-oxazole-5-carbonitrileNBS, AIBN60-80% (crude)¹H NMR: Disappearance of the methyl singlet (~2.5 ppm) and appearance of a new singlet for the CH₂Br protons (~4.5-5.0 ppm).
4-(Chloromethyl)-1,2-oxazole-5-carbonitrileNCS, AIBN55-75% (crude)¹H NMR: Appearance of a singlet for the CH₂Cl protons (~4.6-5.2 ppm).

Pathway III: Condensation & Alkylation Reactions

By deprotonating the methyl group, a potent carbon nucleophile can be generated. This carbanion can then react with various electrophiles, most commonly aldehydes, in a condensation reaction to form new carbon-carbon bonds.

Mechanism & Rationale: Aldol-Type Condensation

The protons on the C4-methyl group are weakly acidic due to the electron-withdrawing nature of the adjacent oxazole ring and nitrile group. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) is required for efficient deprotonation at low temperatures.[8] The resulting anion can then attack an aldehyde, followed by dehydration to yield a styryl-like derivative.

Figure 3: Simplified workflow for base-mediated condensation with an aldehyde.

Causality Behind Experimental Choices:

  • Base: LDA is ideal as it is very strong but sterically hindered, which minimizes nucleophilic attack on the nitrile group. The reaction must be performed under strictly anhydrous and inert (N₂ or Ar) conditions.

  • Temperature: Deprotonation is performed at low temperatures (-78 °C) to prevent side reactions and control the stability of the generated anion.

  • Electrophile: A wide range of aromatic or aliphatic aldehydes can be used. The choice of aldehyde directly dictates the nature of the final product.

  • Dehydration: The intermediate alcohol may be stable or may dehydrate spontaneously upon acidic work-up or heating to yield the conjugated alkene product.

Protocol: Synthesis of 4-(2-Phenylvinyl)-1,2-oxazole-5-carbonitrile

Materials & Reagents:

  • This compound (1.0 eq)

  • Diisopropylamine (1.1 eq)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • LDA Preparation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq) dropwise. Stir at -78 °C for 15 minutes, then allow to warm to 0 °C for 15 minutes to form the LDA solution.

  • Anion Formation: Cool the freshly prepared LDA solution back down to -78 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise via a syringe. Stir the resulting deep-colored solution at -78 °C for 1 hour.

  • Electrophile Addition: Add benzaldehyde (1.1 eq) dropwise to the anion solution at -78 °C.

  • Reaction & Quenching: Stir the reaction at -78 °C for 2-3 hours. Slowly quench the reaction by adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

  • Warm-up & Extraction: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic extracts and wash with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely be a mixture of the alcohol intermediate and the dehydrated alkene. If dehydration is incomplete, the residue can be heated in toluene with a catalytic amount of p-toluenesulfonic acid to drive the elimination. Purify the final product by column chromatography on silica gel.

Data & Expected Outcomes
ProductElectrophileTypical YieldKey Characterization Notes
4-(2-Phenylvinyl)-1,2-oxazole-5-carbonitrileBenzaldehyde45-65%¹H NMR: Appearance of two doublets for the vinyl protons (~6.5-8.0 ppm) with a characteristic trans coupling constant (J ≈ 16 Hz).
4-(2-(Furan-2-yl)vinyl)-1,2-oxazole-5-carbonitrileFurfural40-60%¹H NMR: Signals corresponding to the furan ring and the vinyl protons.

Conclusion

The C4-methyl group of this compound is not an inert spectator but a reactive handle ripe for strategic manipulation. By employing controlled oxidation, selective free-radical halogenation, or base-mediated condensation, researchers can unlock a vast chemical space of novel derivatives. The protocols and insights provided herein serve as a robust foundation for the rational design and synthesis of next-generation oxazole-based compounds in pharmaceutical and materials science discovery programs. Careful selection of reagents and reaction conditions, grounded in a firm understanding of the underlying mechanisms, is the key to successfully harnessing the synthetic potential of this versatile building block.

References

  • Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen - PMC - NIH. (2020).
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC. (n.d.).
  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (n.d.). SlideShare.
  • Oxazole - Wikipedia. (n.d.). Wikipedia.
  • Free-radical halogen
  • halogenation of benzene and methylbenzene. (n.d.). Chemguide.
  • Radical Halogenation Explained | Mechanism, Selectivity & Alkane Substitution - YouTube. (2021). YouTube.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-1,2-oxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 4-methyl-1,2-oxazole-5-carbonitrile (also known as 4-methylisoxazole-5-carbonitrile). This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. As a versatile heterocyclic compound, this compound serves as a valuable building block in medicinal chemistry and materials science, making its efficient synthesis a critical objective.[1]

This document provides in-depth, experience-driven advice in a direct question-and-answer format, addressing specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most prevalent and adaptable method for synthesizing substituted 1,2-oxazoles (isoxazoles) involves the condensation and cyclization of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. For the specific target of this compound, a highly effective strategy starts with a β-enamino ketoester or a related precursor, which undergoes cyclization upon reaction with hydroxylamine hydrochloride.[2] This approach offers good control over the substitution pattern and is amenable to a variety of reaction conditions.

Q2: How can I definitively confirm that I have synthesized the correct 1,2-oxazole regioisomer and not the 1,5-disubstituted alternative?

A2: Unambiguous structural assignment is critical due to the possibility of forming two different regioisomers. The most reliable method for confirmation is nuclear magnetic resonance (NMR) spectroscopy. Specifically, 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable. For instance, a correlation in the HMBC spectrum between the methyl protons (at C4) and the nitrile carbon (at C5) would confirm the desired connectivity. Comparing ¹H and ¹³C NMR chemical shifts with published data for structurally similar 1,2-oxazoles can also provide strong evidence.[2]

Q3: What are the primary safety precautions I should take when working with the reagents for this synthesis?

A3: Key safety considerations include:

  • Hydroxylamine: Hydroxylamine and its salts can be unstable and potentially explosive, especially when heated in the absence of a solvent. Handle with care, avoid excessive heating of the solid, and always use a fume hood.

  • Nitriles/Cyanides: The carbonitrile group (-C≡N) means the compound is a nitrile. While organic nitriles are generally less acutely toxic than inorganic cyanide salts, they should still be handled with caution. Avoid inhalation, ingestion, and skin contact. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

  • Solvents and Reagents: Standard laboratory precautions for handling flammable organic solvents and corrosive reagents (acids, bases) should be strictly followed. Ensure proper ventilation and have appropriate spill kits available.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a direct question-and-answer format to help you rapidly diagnose and solve issues.

Issue 1: Low to No Yield of the Desired Product

Question: My reaction has resulted in a very low yield or no this compound at all. What are the likely causes and how can I fix this?

Answer: Low yield is a multifaceted problem that can stem from several factors, from reagent quality to reaction parameters. Below is a systematic approach to troubleshooting.[4]

Causality Analysis: The formation of the 1,2-oxazole ring is a delicate process involving nucleophilic attack, condensation, and a final cyclodehydration step. A failure at any of these stages will lead to a poor outcome. The key is to ensure each step is favored and that side reactions or decomposition are minimized.

Troubleshooting Table:

Potential CauseRecommended Solution & Explanation
Poor Reagent Quality Verify Purity: Ensure your starting materials (e.g., β-enamino ketoester, hydroxylamine hydrochloride) are pure and dry. Impurities can interfere with the reaction. Use fresh hydroxylamine, as it can degrade over time. Activate Reagents: If using dehydrating agents, ensure they are active and not expired.[4]
Incorrect Stoichiometry Optimize Molar Ratios: A common starting point is a slight excess of hydroxylamine (1.1-1.2 equivalents) to ensure the complete consumption of the limiting starting material. Systematically vary the stoichiometry to find the optimum for your specific substrate.
Suboptimal pH Control Acidity/Basicity: The reaction pH is critical. The initial condensation often requires slightly acidic or neutral conditions to facilitate oxime formation, while the final cyclization can be promoted by either acid or base, depending on the exact mechanism. If using hydroxylamine hydrochloride, a base (e.g., sodium acetate, triethylamine) is typically added to liberate the free hydroxylamine. Buffer the reaction if necessary.
Ineffective Cyclodehydration Choose the Right Conditions: The final ring-closing step involves the elimination of water. This can be the rate-limiting step. Thermal Promotion: Gently heating the reaction (e.g., 40-80°C) can drive the cyclization to completion. Monitor by TLC to avoid decomposition.[5] Dehydrating Agents: In some cases, a mild dehydrating agent may be required, although often the reaction proceeds with heating alone. Strong acids can cause charring and are not always ideal.[6]
Product/Reagent Decomposition Temperature Control: Excessive heat can degrade both starting materials and the final oxazole product. Lower the reaction temperature and extend the reaction time.[4] Reaction Monitoring: Closely monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to stop the reaction at the optimal point, preventing the formation of degradation byproducts.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok adjust_reagents Use Fresh Reagents Adjust Stoichiometry reagents_ok->adjust_reagents No check_conditions Review Reaction Conditions (Temp, pH, Solvent) reagents_ok->check_conditions Yes adjust_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Systematically Vary Temp, pH Screen Solvents conditions_ok->optimize_conditions No monitor_reaction Monitor Reaction by TLC/LC-MS conditions_ok->monitor_reaction Yes optimize_conditions->monitor_reaction reaction_stalled Reaction Stalled? monitor_reaction->reaction_stalled promote_cyclization Increase Temperature Gently Consider Mild Dehydrating Agent reaction_stalled->promote_cyclization Yes success Yield Improved reaction_stalled->success No (Reaction Complete) promote_cyclization->monitor_reaction

Caption: A workflow for troubleshooting low product yield.

Issue 2: Significant Byproduct Formation

Question: My final product is contaminated with significant impurities. How can I identify and eliminate them?

Answer: Impurity formation is often due to competing reaction pathways or incomplete reactions. Identifying the structure of the major byproduct is the first step toward mitigating its formation.

Causality Analysis: The primary byproduct in this synthesis is often the undesired regioisomer.[2] Other possibilities include unreacted starting materials, partially reacted intermediates (like the oxime before cyclization), or products from side reactions like dimerization. The choice of solvent and base can heavily influence which reaction pathway is favored.

Common Impurities and Mitigation Strategies:

  • Undesired Regioisomer (e.g., 4-cyano-5-methyl-1,2-oxazole):

    • Cause: The nucleophilic attack of hydroxylamine on the 1,3-dicarbonyl equivalent can occur at two different electrophilic centers, leading to two possible isomeric products after cyclization.

    • Solution: Regioselectivity is often controlled by the steric and electronic properties of the starting material and the reaction pH. Experiment with different solvents and bases. A bulkier base might favor attack at the less sterically hindered carbonyl. Sometimes, one isomer is thermodynamically favored, and allowing the reaction to equilibrate at a higher temperature can increase its ratio.

    • Purification: Careful column chromatography on silica gel is usually effective for separating regioisomers.

  • Unreacted Starting Material:

    • Cause: Incomplete reaction due to insufficient reaction time, low temperature, or an inadequate amount of one of the reagents.[4]

    • Solution: Increase the reaction time and/or temperature slightly, while monitoring by TLC. Ensure you are using at least a stoichiometric amount of hydroxylamine.[4]

  • Oxime Intermediate:

    • Cause: The cyclodehydration step is incomplete. The condensation to form the oxime intermediate has occurred, but the ring has not closed.

    • Solution: As with low yield, this points to a need for promoting the final cyclization. Gently heating the reaction mixture or adding a mild dehydrating agent can drive the reaction to completion.

Proposed Reaction Mechanism & Regioisomer Formation

G cluster_0 Reaction Pathway Start β-Enamino Ketoester + NH2OH IntermediateA Intermediate A Start->IntermediateA Route 1 IntermediateB Intermediate B Start->IntermediateB Route 2 Product_Desired Product: this compound (Desired Regioisomer) IntermediateA->Product_Desired Cyclization Product_Isomer Byproduct: 5-Methyl-1,2-oxazole-4-carbonitrile (Undesired Regioisomer) IntermediateB->Product_Isomer Cyclization

Caption: Competing pathways in 1,2-oxazole synthesis.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative procedure based on established methods for 1,2-oxazole synthesis and should be adapted and optimized for your specific laboratory conditions.[2]

Objective: To synthesize this compound.

Materials:

  • Ethyl 2-cyano-3-oxobutanoate (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (1.2 eq)

  • Ethanol (as solvent)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-cyano-3-oxobutanoate (1.0 eq), hydroxylamine hydrochloride (1.2 eq), sodium acetate (1.2 eq), and ethanol (approx. 0.2 M concentration).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Then, heat the reaction to reflux (approx. 78°C for ethanol).

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-8 hours, indicated by the consumption of the starting ketoester.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure this compound.

References

  • BenchChem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
  • BenchChem. (2025). Troubleshooting guide for oxazole synthesis.
  • BenchChem. (2025). Common side reactions in the synthesis of oxazoles and how to avoid them.
  • CymitQuimica. CAS 1003-52-7: 4-methyloxazole-5-carbonitrile.
  • Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • BenchChem. (2025). Minimizing by-product formation in 4-Methyl-2-(piperidin-2-yl)oxazole synthesis.
  • International Journal of Molecular Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Guidechem. 4-METHYL-1,3-OXAZOLE-5-CARBONITRILE 1003-52-7 wiki.

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Technical Support Center: Troubleshooting Low Conversion in Isoxazole Nitrile Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoxazole nitrile hydrolysis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific chemical transformation. Here, we will delve into the common causes of low conversion and provide actionable, field-proven troubleshooting strategies. Our approach is grounded in a deep understanding of the reaction mechanisms and extensive laboratory experience.

I. Troubleshooting Guide: A Symptom-Based Approach

Low conversion in the hydrolysis of isoxazole nitriles to their corresponding amides or carboxylic acids is a frequent hurdle. The following section is structured to help you diagnose the issue based on your experimental observations and implement effective solutions.

Issue 1: Reaction Stalls or Proceeds Sluggishly

You've set up your reaction, but analysis by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) shows minimal consumption of the starting nitrile, even after a significant amount of time.

Probable Causes & Solutions
Potential Cause Underlying Scientific Principle Recommended Action & Protocol
Inadequate Reaction Temperature The hydrolysis of nitriles, being the least reactive of the carboxylic acid derivatives, often has a significant activation energy barrier.[1] Insufficient thermal energy will result in a slow reaction rate.Increase the reaction temperature. Most nitrile hydrolyses are conducted at elevated temperatures, often at reflux.[2][3] Start by increasing the temperature in 10-20°C increments and monitor the reaction progress. Be mindful of the solvent's boiling point and the thermal stability of your substrate and product.
Insufficient Acid or Base Concentration Both acid and base-catalyzed hydrolysis rely on the concentration of the catalyst to drive the reaction.[4][5] In acidic conditions, protonation of the nitrile nitrogen makes the carbon more electrophilic and susceptible to nucleophilic attack by water.[1][6] In basic conditions, the hydroxide ion acts as a potent nucleophile.[1][6]Increase the concentration of the acid or base. For acid-catalyzed hydrolysis, concentrated acids like HCl or H₂SO₄ are commonly used.[7] For base-catalyzed hydrolysis, a higher concentration of NaOH or KOH can be employed.[8] However, be aware that harsher conditions can promote the over-hydrolysis of the amide intermediate to the carboxylic acid.[1][9]
Poor Solubility of the Isoxazole Nitrile If the starting material is not adequately dissolved in the reaction solvent, the reaction becomes heterogeneous, and the rate will be limited by the dissolution rate of the solid.Select a more appropriate solvent or solvent mixture. Consider using a co-solvent to improve solubility. For instance, if you are using an aqueous acid or base, adding a water-miscible organic solvent like ethanol, methanol, or dioxane can enhance the solubility of the organic substrate.[8]
Steric Hindrance Bulky substituents near the nitrile group on the isoxazole ring can sterically hinder the approach of the nucleophile (water or hydroxide), slowing down the reaction.Employ more forcing reaction conditions. This could involve using a stronger acid or base, a higher reaction temperature, or a longer reaction time. In some cases, microwave irradiation can be effective in overcoming steric hindrance by providing rapid and efficient heating.[10]
Issue 2: Formation of an Amide Intermediate That Does Not Convert to the Carboxylic Acid

You observe the formation of the corresponding amide, but the reaction does not proceed to the desired carboxylic acid, even with extended reaction times.

Probable Causes & Solutions
Potential Cause Underlying Scientific Principle Recommended Action & Protocol
Mild Reaction Conditions The hydrolysis of an amide to a carboxylic acid also requires significant activation energy.[9] The conditions that were sufficient to hydrolyze the nitrile may not be harsh enough to hydrolyze the more stable amide intermediate.Increase the severity of the reaction conditions. This can be achieved by increasing the temperature, using a more concentrated acid or base, or extending the reaction time.[1] It's a common observation that stopping the hydrolysis at the amide stage can be challenging under typical hydrolytic conditions.[9][11]
Precipitation of the Amide If the amide intermediate is insoluble in the reaction medium, it may precipitate out of the solution, effectively halting its further reaction to the carboxylic acid.Alter the solvent system to maintain the solubility of the amide. Adding a co-solvent as described in the previous section can be beneficial. Alternatively, if the amide is the desired product, these conditions might be optimized for its isolation.
Issue 3: Significant Byproduct Formation

Your reaction mixture shows the presence of multiple unexpected products, leading to a low yield of the desired hydrolyzed product.

Probable Causes & Solutions
Potential Cause Underlying Scientific Principle Recommended Action & Protocol
Isoxazole Ring Opening The isoxazole ring can be susceptible to cleavage under certain reaction conditions, particularly with strong nucleophiles or under harsh acidic or basic conditions.[12] The N-O bond is relatively weak and can be a point of degradation.[12]Employ milder reaction conditions. Consider using a less concentrated acid or base, or a lower reaction temperature. The use of enzymatic hydrolysis with nitrilases or nitrile hydratases can offer a much milder and more selective alternative, though this requires screening for a suitable enzyme.[4]
Dimerization or Polymerization Under strongly acidic conditions, some nitriles can undergo polymerization.[4] While less common for isoxazoles, it's a possibility, especially with activated substrates.Carefully control the addition of reagents and the reaction temperature. A slow, controlled addition of the acid to the nitrile solution at a lower temperature can help to minimize side reactions before initiating heating.
Reaction with Other Functional Groups If your isoxazole nitrile contains other sensitive functional groups (e.g., esters, acetals), they may also react under the hydrolysis conditions, leading to a complex mixture of products.[13]Choose your hydrolysis conditions to be chemoselective. For instance, if your molecule contains an ester, basic hydrolysis will likely saponify the ester as well. In such cases, carefully controlled acidic hydrolysis might be preferable. Alternatively, protecting group strategies may be necessary for other sensitive functionalities.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the hydrolysis of isoxazole nitriles?

A1: The hydrolysis of nitriles proceeds in two main stages.[5] First, the nitrile is converted to an amide intermediate.[5] This is then followed by the hydrolysis of the amide to the corresponding carboxylic acid (or its salt).[5] The reaction can be catalyzed by either acid or base.[6]

  • Acid-Catalyzed Mechanism: The nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking this carbon. A series of proton transfers leads to the formation of an amide.[6][7]

  • Base-Catalyzed Mechanism: A hydroxide ion directly attacks the electrophilic nitrile carbon. Subsequent protonation by water forms an imidic acid, which then tautomerizes to the amide.[6]

Q2: How can I selectively stop the hydrolysis at the amide stage?

A2: Isolating the amide can be challenging as the conditions for nitrile hydrolysis often lead to the formation of the carboxylic acid.[9] However, using milder basic conditions, such as an alkaline solution of hydrogen peroxide, can favor the formation of the amide.[14][15] Carefully monitoring the reaction and stopping it once the amide is formed (as determined by TLC or LC-MS) is crucial.[14] Some literature also suggests that using specific acid mixtures like TFA-H₂SO₄ or conducting the reaction in solvents like tert-butanol can help in isolating the amide.[9][15]

Q3: Are there any catalytic methods for isoxazole nitrile hydrolysis that avoid strong acids or bases?

A3: Yes, various catalytic systems have been developed to promote nitrile hydration under milder conditions.[16] These include transition metal complexes, metal nanoparticles, and ionic liquids.[16] These methods can offer higher selectivity and avoid the harsh conditions that can lead to substrate degradation.[16] Enzymatic hydrolysis using nitrile hydratases is another excellent green chemistry approach for converting nitriles to amides.[4]

Q4: What are the best analytical techniques to monitor the progress of my reaction?

A4: The choice of analytical technique depends on the properties of your compounds.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the disappearance of the starting material and the appearance of products.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. It can provide quantitative data on the conversion and yield.[17]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds, providing both qualitative and quantitative information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in the reaction mixture, which is invaluable for identifying products and byproducts.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the structure of the products and quantify the conversion.

Q5: My isoxazole starting material itself seems unstable under the reaction conditions. What should I do?

A5: The stability of the isoxazole ring can be an issue.[18] If you suspect your starting material is degrading, consider the following:

  • Lower the reaction temperature.

  • Use a weaker acid or base.

  • Decrease the reaction time.

  • Explore alternative synthetic routes to the desired product that do not involve nitrile hydrolysis under harsh conditions. For example, synthesis of the isoxazole ring with the acid or amide functionality already in place.[19][20]

III. Visualizing the Process

Troubleshooting Workflow for Low Conversion

The following diagram outlines a systematic approach to troubleshooting low conversion in isoxazole nitrile hydrolysis.

TroubleshootingWorkflow Start Low Conversion Observed Check_Temp Is Reaction Temperature Sufficiently High? Start->Check_Temp Check_Catalyst Is Acid/Base Concentration Adequate? Check_Temp->Check_Catalyst Yes Increase_Temp Increase Temperature & Monitor Check_Temp->Increase_Temp No Check_Solubility Is the Starting Material Fully Dissolved? Check_Catalyst->Check_Solubility Yes Increase_Catalyst Increase Acid/Base Concentration & Monitor Check_Catalyst->Increase_Catalyst No Check_Byproducts Are Significant Byproducts Observed? Check_Solubility->Check_Byproducts Yes Change_Solvent Use Co-solvent or Change Solvent System Check_Solubility->Change_Solvent No Milder_Conditions Use Milder Conditions (Temp, Conc.) Check_Byproducts->Milder_Conditions Yes Consider_Alternatives Consider Alternative Catalytic or Enzymatic Methods Check_Byproducts->Consider_Alternatives No Success Conversion Improved Increase_Temp->Success Increase_Catalyst->Success Change_Solvent->Success Milder_Conditions->Success Consider_Alternatives->Success

Caption: A decision tree for troubleshooting low conversion.

General Reaction Scheme: Isoxazole Nitrile Hydrolysis

This diagram illustrates the two-step hydrolysis process from the nitrile to the carboxylic acid via an amide intermediate.

HydrolysisMechanism cluster_0 Reaction Pathway Isoxazole-CN Isoxazole-C≡N Isoxazole-CONH2 Isoxazole-C(=O)NH₂ Isoxazole-CN->Isoxazole-CONH2 + H₂O (Acid or Base) Isoxazole-COOH Isoxazole-C(=O)OH Isoxazole-CONH2->Isoxazole-COOH + H₂O (Acid or Base)

Caption: The hydrolysis pathway of an isoxazole nitrile.

IV. Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis
  • To a round-bottom flask equipped with a reflux condenser, add the isoxazole nitrile (1.0 eq).

  • Add a suitable solvent (e.g., 1,4-dioxane, ethanol) to dissolve the nitrile.

  • Slowly add concentrated hydrochloric acid (e.g., 6 M HCl, 5-10 eq) to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, neutralize the mixture with a suitable base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[8]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.[8]

Protocol 2: General Procedure for Base-Catalyzed Hydrolysis
  • In a round-bottom flask fitted with a reflux condenser, dissolve the isoxazole nitrile (1.0 eq) in a suitable solvent such as ethanol or methanol.[8]

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10% w/v, 2-5 eq).[8]

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.[8]

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the organic solvent.[8]

  • Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether, hexane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., 1 M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.[8]

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. If the product is an oil, extract it with an organic solvent.[8]

  • Further purification can be achieved by recrystallization or column chromatography.

V. References

  • Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. PubMed.

  • Nitrile - Wikipedia. Wikipedia.

  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts.

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.

  • Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. ResearchGate.

  • Hydrolysis of Nitriles. Organic Chemistry Tutor.

  • Hydrolysis of nitriles. Reddit.

  • Converting Nitriles to Amides. Chemistry Steps.

  • Nitrile to Amide - Common Conditions. Organic Chemistry Portal.

  • Isoxazole derivatives as new nitric oxide elicitors in plants. Beilstein Journals.

  • Isoxazole - Wikipedia. Wikipedia.

  • Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. NSF Public Access Repository.

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications.

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange.

  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry.

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI.

  • Recent Advances for Hydration Reaction of Nitriles in Different Catalytic Systems. Chinese Journal of Organic Chemistry.

  • Analytical Methods. Ministry of the Environment, Government of Japan.

  • Hydrolysis of Nitriles. Organic Synthesis.

  • Nitrile to Acid - Common Conditions. Organic Chemistry Portal.

  • Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.

  • hydrolysis of nitriles. Chemguide.

  • Hydrolysis of Nitriles. YouTube.

  • A high-throughput screening assay for distinguishing nitrile hydratases from nitrilases. National Institutes of Health.

  • What happens when nitriles undergo acid hydrolysis?. Quora.

  • Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. ResearchGate.

Sources

Technical Support Center: Isoxazole Stability & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability of the isoxazole core under basic conditions. It is structured to assist researchers in designing experiments that preserve the integrity of this pharmacologically critical but chemically labile heterocycle.

Executive Summary & Core Challenge

The isoxazole ring is a "privileged scaffold" in medicinal chemistry (e.g., Valdecoxib, Leflunomide), yet it presents a unique synthetic challenge: the N–O bond energy is relatively low (~55 kcal/mol) .

Under basic conditions, isoxazoles are prone to catastrophic fragmentation. This is not random degradation; it follows specific, predictable mechanistic pathways driven by the acidity of the C3-proton or nucleophilic attack at C5. This guide provides the decision logic and protocols to navigate these instability zones.

Diagnostic Logic: Will My Reaction Work?

Before adding reagents, use this decision matrix to assess the risk of ring opening.

IsoxazoleRisk Start START: Proposed Reaction Condition SubstCheck Check Substitution at C3 Position Start->SubstCheck BaseType Check Base Type SubstCheck->BaseType C3 is H (Unsubstituted) Nucleophile Is the Base Nucleophilic? (e.g., NaOH, NaOMe, n-BuLi) SubstCheck->Nucleophile C3 is Alkyl/Aryl Safe LOW RISK: Proceed with standard optimization BaseType->Safe Weak/Non-nuc Base (Pyridine, Carbonates) Danger HIGH RISK: Ring Opening Likely (Cyanoketone formation) BaseType->Danger Strong Base (LDA, NaH) BaseType->Danger Nucleophilic Base (OH-, OMe-) pKaCheck Base pKa > 25? Nucleophile->pKaCheck No (Non-nucleophilic) Nucleophile->Danger Yes (Hard Nucleophile) pKaCheck->Safe No (Coupling/Alkylation) Caution MODERATE RISK: Use steric bulk (LiTMP) or lower Temp pKaCheck->Caution Yes (Lithiation)

Figure 1: Diagnostic logic for assessing isoxazole stability based on substitution patterns and base selection.

The Mechanism of Failure

Understanding how the ring breaks is the key to preventing it. There are two primary failure modes.

Failure Mode A: The C3-Deprotonation Pathway

This is the most common cause of failure for 3-unsubstituted isoxazoles. The C3 proton is acidic (pKa ~20-30 depending on C5 substitution). Deprotonation yields a vinyl anion that rapidly isomerizes to a thermodynamically stable


-cyanoketone enolate.
Failure Mode B: Nucleophilic Attack (The "Kemp" Pathway)

Even if C3 is substituted, hard nucleophiles (OH⁻, alkoxides) can attack the C5 position (or C3 if EWGs are present), leading to ring cleavage.

RingOpening Isox Isoxazole (C3-H) Anion C3-Lithio/Anion Species (Transient) Isox->Anion Deprotonation Base Base (B-) Base->Isox Open Acyclic Enolate (Ring Opened) Anion->Open N-O Bond Cleavage Nitrile Alpha-Cyanoketone (Thermodynamic Sink) Open->Nitrile Protonation/Workup

Figure 2: The irreversible pathway from C3-deprotonation to nitrile formation.

Troubleshooting Guide (Q&A)

Scenario 1: "I see a new peak in my IR spectrum around 2200-2250 cm⁻¹."

Diagnosis: Ring Cleavage to Nitrile. You have likely triggered the base-catalyzed ring opening (Mechanism A). The peak corresponds to the nitrile (


) stretch of the resulting 

-cyanoketone or

-ketonitrile. Corrective Action:
  • Switch Bases: If using LDA or n-BuLi, switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). The steric bulk of TMP prevents nucleophilic attack and kinetic control at -78°C can stabilize the C-Li species.

  • Lower Temperature: Ensure the reaction never exceeds -60°C before quenching.

Scenario 2: "My Suzuki coupling failed; the starting material was consumed but no product formed."

Diagnosis: Base-Mediated Decomposition. Standard Suzuki conditions often use aqueous bases (Na₂CO₃, K₃PO₄) or alkoxides (NaOtBu). While carbonates are usually safe, alkoxides can act as nucleophiles at elevated temperatures. Corrective Action:

  • Use Non-Nucleophilic Bases: Switch to CsF or K₃PO₄ in anhydrous solvents (Dioxane/DMF).

  • Avoid Alkoxides: Do not use NaOEt or NaOtBu if the isoxazole is electron-deficient (e.g., nitro- or ester-substituted).

Scenario 3: "I am trying to lithiate at C5, but I get a complex mixture."

Diagnosis: Competitive C3 Deprotonation or Ring Fragmentation. If C3 has a proton, it is more acidic than C5. If C3 is substituted with a methyl group, the lateral proton (C3-CH₃) is also acidic and can lead to dimerization. Corrective Action:

  • Block C3: Ensure C3 is substituted with a non-enolizable group (Phenyl, t-Butyl).

  • Trans-metalate Immediately: If generating a C5-Li species, trans-metalate to Zinc (using ZnCl₂) or Magnesium immediately to form a more covalent, stable species before warming up.

Base Compatibility Matrix

Use this table to select the appropriate base for your transformation.

Base ClassSpecific BaseRisk LevelUsage Context
Amine Bases Pyridine, TEA, DIPEASafe Acylations, mild alkylations. Generally inert to the ring.
Inorganic Carbonates K₂CO₃, Cs₂CO₃Low Suzuki/Buchwald couplings. Safe up to ~100°C.
Fluorides CsF, TBAFLow Excellent non-basic alternative for Pd-catalyzed couplings.
Hindered Amides LiTMP, KHMDSModerate Preferred for Lithiation. Steric bulk prevents nucleophilic attack at C5.
Alkyllithiums n-BuLi, t-BuLiHigh Avoid if possible. Acts as a nucleophile. Causes rapid ring opening unless at -78°C and C3 is blocked.
Alkoxides NaOMe, NaOEtHigh Avoid. Strong nucleophiles that attack the C=N bond or C5, causing "Kemp-like" elimination.

Validated Protocols

Protocol A: Safe C5-Functionalization via Lithiation

Designed to prevent fragmentation of 3-substituted isoxazoles.

  • Preparation: Flame-dry a flask and purge with Argon. Dissolve 3-phenylisoxazole (1.0 eq) in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -78°C (Internal probe mandatory).

  • Deprotonation: Add n-BuLi (1.1 eq) dropwise over 15 minutes.

    • Critical: If the substrate is 3-unsubstituted, you MUST use LiTMP instead of n-BuLi to avoid nucleophilic attack.

  • Incubation: Stir at -78°C for exactly 30 minutes. Do not warm.

  • Trapping: Add the electrophile (e.g., aldehyde, alkyl halide) (1.2 eq) dissolved in THF dropwise.

  • Quench: Quench with sat. NH₄Cl at -78°C before removing the cooling bath.

    • Why: Warming the lithio-species without an electrophile leads to ring fragmentation.

Protocol B: Safe Suzuki Coupling on Isoxazole Halides

Designed to avoid base hydrolysis.

  • Mix: Combine 4-bromoisoxazole (1.0 eq), Boronic Acid (1.5 eq), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent/Base: Add 1,4-Dioxane (deoxygenated) and aqueous K₃PO₄ (2.0 M, 3.0 eq) .

    • Note: Phosphate is milder than Carbonate and significantly safer than Ethoxide.

  • Heat: Heat to 80°C. Monitor by LCMS.

    • Stop Condition: If des-bromo isoxazole (protodehalogenation) is observed, lower temp to 60°C.

References

  • Mechanism of Base-Catalyzed Decomposition (The "Kemp" Elimin

    • Casey, M. L., Kemp, D. S., Paul, K. G., & Cox, D. D. (1973).[1] Physical organic chemistry of benzisoxazoles. I. Mechanism of the base-catalyzed decomposition of benzisoxazoles. The Journal of Organic Chemistry, 38(13), 2294–2301.[1]

  • Lithiation Str

    • Gribble, G. W., & Joule, J. A. (Eds.).[1][2][3] (2010).[4] Progress in Heterocyclic Chemistry. (Specific chapters on 1,2-oxazoles).

    • Janosik, T., et al. (2002). Metalation of Isoxazoles and Isothiazoles. Tetrahedron, 58, 2887.
  • Isoxazole Ring Rearrangements (Boulton-K

    • Boulton, A. J., & Katritzky, A. R. (1962). Heterocyclic rearrangements. Revue Roumaine de Chimie.
  • General Reactivity & Synthesis

    • Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[5][6] Current Organic Chemistry, 9(10), 925-958.

Sources

Validation & Comparative

A Comparative Guide to the Chemical Stability of Isoxazole vs. Oxazole Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Isoxazole and oxazole are foundational five-membered aromatic heterocycles, isomeric structures that differ only in the relative positions of their nitrogen and oxygen atoms.[1][2] This subtle structural variance imparts distinct electronic and physicochemical properties, making them privileged scaffolds in medicinal chemistry.[1][3] Their utility is vast, appearing in a multitude of approved drugs for cancer, infectious diseases, and inflammatory disorders.[1] The incorporation of a carbonitrile (–C≡N) group further modulates the electronic character of these rings, often enhancing binding affinities or serving as a key pharmacophore. However, the stability of the core heterocyclic ring is a critical parameter in drug development, influencing storage, formulation, and metabolic fate.

This guide provides an in-depth, objective comparison of the chemical stability of isoxazole carbonitrile and oxazole carbonitrile derivatives. We will move beyond theoretical discussions to provide field-proven experimental protocols, comparative data, and mechanistic insights to aid researchers in making informed decisions during the lead optimization process.

Fundamental Principles of Heterocyclic Stability

The stability of these aromatic systems is intrinsically linked to the arrangement of their heteroatoms.

  • Oxazole (1,3-Oxazole): The nitrogen and oxygen atoms are separated by a carbon. The nitrogen atom acts as a hydrogen bond acceptor, and the ring is generally considered basic, with a pKa of ~0.8 for the conjugate acid.[1][4] Oxazoles are thermally stable but can be susceptible to acid-catalyzed hydrolysis and show some instabilities similar to furans.[3][4]

  • Isoxazole (1,2-Oxazole): The nitrogen and oxygen atoms are adjacent. This proximity results in a weaker N-O bond, which is a potential site for ring cleavage under reductive or basic conditions.[5] Isoxazoles are generally considered to have slightly greater aromaticity and are less basic than oxazoles.[1][5]

The carbonitrile substituent is a strong electron-withdrawing group. Through inductive and resonance effects, it decreases the electron density of the aromatic ring, which can significantly influence the susceptibility of the ring to nucleophilic attack and its overall degradation profile.[6][7]

Experimental Assessment of Chemical Stability: A Forced Degradation Protocol

To empirically compare the stability of isoxazole and oxazole carbonitrile derivatives, a forced degradation (or stress testing) study is the industry-standard approach. This involves subjecting the compounds to harsh conditions to accelerate decomposition, thereby identifying likely degradation pathways and quantifying their relative stabilities.

Causality Behind Experimental Choices

The goal of this protocol is not merely to destroy the compound but to do so in a controlled manner that generates detectable levels of degradants, mimicking potential long-term storage or metabolic pathways. The chosen stress conditions (acid, base, oxidation, heat, light) represent common challenges a drug molecule might face. High-Performance Liquid Chromatography (HPLC) is selected as the analytical endpoint due to its ability to separate the parent compound from its degradants and provide quantitative data.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Prepare Stock Solutions (e.g., 1 mg/mL in ACN) B Aliquot for Each Stress Condition A->B C1 Acidic (e.g., 0.1 N HCl, 60°C) B->C1 Incubate over time (e.g., 0, 2, 4, 8, 24h) C2 Basic (e.g., 0.1 N NaOH, 60°C) B->C2 Incubate over time (e.g., 0, 2, 4, 8, 24h) C3 Oxidative (e.g., 3% H2O2, RT) B->C3 Incubate over time (e.g., 0, 2, 4, 8, 24h) C4 Thermal (Solution, 80°C) B->C4 Incubate over time (e.g., 0, 2, 4, 8, 24h) C5 Photolytic (ICH Q1B Light Box) B->C5 Incubate over time (e.g., 0, 2, 4, 8, 24h) C0 Control (No Stressor, RT) B->C0 Incubate over time (e.g., 0, 2, 4, 8, 24h) D Quench Reaction & Dilute (Neutralize, if needed) C1->D C2->D C3->D C4->D C5->D C0->D E HPLC-UV/MS Analysis D->E F Quantify Remaining Parent Compound (%) E->F G Identify Major Degradants (MS) E->G

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve the isoxazole carbonitrile and oxazole carbonitrile derivatives in a suitable organic solvent (e.g., acetonitrile, ACN) to a final concentration of 1 mg/mL. This stock solution serves as the starting material for all stress conditions.

  • Acidic Degradation:

    • In a sealed vial, mix 1 mL of the stock solution with 1 mL of 0.1 N hydrochloric acid (HCl).

    • Place the vial in a thermostated heating block at 60°C.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).

  • Basic Degradation:

    • In a sealed vial, mix 1 mL of the stock solution with 1 mL of 0.1 N sodium hydroxide (NaOH).

    • Maintain the vial at 60°C.

    • Withdraw aliquots at the specified time points.

  • Oxidative Degradation:

    • In a sealed vial, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the vial at room temperature, protected from light.

    • Withdraw aliquots at the specified time points.

  • Thermal Degradation:

    • Dilute 1 mL of the stock solution with 1 mL of a 50:50 ACN:water mixture.

    • Place the sealed vial in a heating block at 80°C.

    • Withdraw aliquots at the specified time points.

  • Photolytic Degradation:

    • Place a solution of the compound (e.g., 100 µg/mL in 50:50 ACN:water) in a quartz cuvette.

    • Expose the sample to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Simultaneously, run a dark control sample wrapped in aluminum foil.

    • Sample at the end of the exposure period.

  • Sample Quenching and Analysis (Self-Validating System):

    • Quenching: Immediately after withdrawal, transfer the 100 µL aliquot into a vial containing a pre-determined volume of a neutralizing or diluting solution (e.g., 900 µL of mobile phase). For acid/base samples, the diluent should contain an equivalent amount of base/acid to neutralize the stressor, preventing further degradation.[8] This step is critical for accurate results.

    • HPLC Analysis: Inject the quenched sample onto an HPLC system, typically with a C18 reverse-phase column and a UV detector. A gradient elution method is often used to separate the parent compound from any degradants.

    • Data Analysis: Monitor the peak area of the parent compound over time. The percentage of the remaining parent compound is calculated relative to the time-zero or control sample. Mass spectrometry (MS) coupled with HPLC can be used to determine the mass of degradation products, aiding in structural elucidation.

Comparative Stability Data & Degradation Pathways

The following table presents illustrative data from a forced degradation study comparing a hypothetical 3-phenyl-5-carbonitrileisoxazole and a 2-phenyl-4-carbonitrileoxazole.

Stress ConditionTime (h)% Parent Remaining (Isoxazole Derivative)% Parent Remaining (Oxazole Derivative)
Control (RT) 24>99%>99%
0.1 N HCl (60°C) 895%65%
0.1 N NaOH (60°C) 878%85%
3% H₂O₂ (RT) 2492%90%
Thermal (80°C) 2498%97%
Photolytic (ICH) End94%93%
Mechanistic Discussion and Interpretation

The data reveals distinct stability profiles, which can be explained by their underlying chemical structures.

  • Acidic Conditions: The oxazole derivative shows significantly greater degradation under acidic conditions. This is consistent with the known mechanism of acid-catalyzed hydrolysis.[8] The nitrogen at position 3 is readily protonated, which activates the C2 carbon for nucleophilic attack by water, leading to ring opening and the formation of an amino ketone.[8] The isoxazole ring, being less basic, is more resistant to this initial protonation step, hence exhibiting greater stability.

  • Basic Conditions: The isoxazole derivative shows more pronounced degradation under basic conditions. This is attributed to the inherent weakness of the N-O bond.[5] A base can facilitate the cleavage of this bond, initiating a different degradation cascade. The oxazole ring is comparatively more stable under these conditions.

  • Oxidative, Thermal, and Photolytic Conditions: Both derivatives show high stability under these conditions, suggesting the core aromatic systems are robust to these stressors, at least within the timeframe of this study.

Proposed Degradation Pathways

The following diagrams illustrate the likely primary degradation pathways under the most differentiating conditions.

Caption: Acid-catalyzed degradation of an oxazole derivative.

Sources

Technical Comparison Guide: UV-Vis Spectral Profiling of 4-Methyl-1,2-oxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4]

4-methyl-1,2-oxazole-5-carbonitrile (also known as 4-methylisoxazole-5-carbonitrile) is a critical heterocyclic building block, often employed as an intermediate in the synthesis of disease-modifying antirheumatic drugs (DMARDs) like leflunomide derivatives. Its spectral characterization is pivotal for purity assessment during multistep synthesis.

This guide provides a structural analysis of its UV-Vis absorption properties, comparing it against key structural analogs to isolate the chromophoric contributions of the isoxazole core and the nitrile substituent.

Core Spectral Expectation

Unlike simple aromatics, this compound features a


-deficient heteroaromatic system  conjugated with an electron-withdrawing nitrile group.
  • Primary

    
     (Expected): 220 – 230 nm  (Strong 
    
    
    
    transition)
  • Secondary Features: Potential weak shoulder at ~240–250 nm (

    
     transition), highly solvent-dependent.
    

Mechanistic Profiling: Electronic Transitions

To interpret the spectrum accurately, one must understand the molecular orbitals involved. The isoxazole ring provides a diene-like character, while the nitrile group extends the conjugation.

DOT Diagram: Electronic Transition Pathway

The following diagram visualizes the energy gaps and expected transitions relative to the molecular structure.

ElectronicTransitions GroundState Ground State (S0) π / n orbitals ExcitedPi Excited State (S2) π* orbital GroundState->ExcitedPi π → π* High Energy (220-230 nm) High ε ExcitedN Excited State (S1) π* orbital GroundState->ExcitedN n → π* Lower Energy (~245 nm) Low ε (Forbidden) Isoxazole Isoxazole Core (Diene character) Isoxazole->GroundState Nitrile 5-CN Substituent (Auxochrome) Nitrile->GroundState Extends Conjugation (Red Shift) Methyl 4-Me Substituent (Hyperconjugation) Methyl->GroundState Weak Red Shift (+2-3 nm)

Figure 1: Energy diagram illustrating the primary


 and secondary 

transitions. The nitrile group lowers the energy of the

orbital, causing a bathochromic (red) shift relative to unsubstituted isoxazole.

Comparative Performance Analysis

This section objectively compares this compound with its structural "parents" to validate its spectral identity.

Table 1: Comparative Spectral Data (Theoretical & Empirical Consensus)
CompoundStructureExpected

(MeOH)
Electronic DriverMolar Absorptivity (

)
Isoxazole Unsubstituted Parent210 nm Base Heteroaromatic

Moderate (~4,000)
5-Methylisoxazole Alkyl Analog215 nm Hyperconjugation (+Me)Moderate
Benzonitrile Aromatic Analog224 nm Benzene + CN ConjugationHigh (~13,000)
This compound Target 225 ± 5 nm Isoxazole + CN Conjugation High (>10,000)
Analysis of Alternatives
  • Vs. 5-Methylisoxazole: The addition of the 5-cyano group is the primary differentiator. It extends the conjugation system significantly more than the methyl group, resulting in a bathochromic shift of ~10–15 nm and a sharp increase in molar absorptivity (

    
    ). This makes the nitrile derivative detectable at much lower concentrations.
    
  • Vs. Benzonitrile: While both have a nitrile group, the isoxazole ring is

    
    -deficient  (unlike the 
    
    
    
    -excessive/neutral benzene). This often results in a "cleaner" UV spectrum with fewer vibrational fine structures compared to the benzenoid B-bands.

Experimental Protocol: Self-Validating Determination

Objective: To accurately determine the


 and Calculate Molar Absorptivity (

). Pillar of Trust: This protocol includes a "Blank Verification" step to ensure solvent impurities do not create false peaks (common in the 200–220 nm range).
Reagents & Equipment
  • Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff < 205 nm). Do not use Acetone or Toluene.

  • Standard: this compound (>98% purity).

  • Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

Step-by-Step Workflow
  • Baseline Correction (The Zero Step):

    • Fill two matched quartz cuvettes with pure solvent.

    • Run a baseline scan from 200 nm to 400 nm.

    • Validation: Absorbance must be < 0.05 AU across the range.

  • Stock Solution Preparation:

    • Weigh 10.8 mg of compound (

      
       g/mol ).
      
    • Dissolve in 100 mL solvent to create a 1.0 mM (10⁻³ M) stock.

  • Dilution Series (Linearity Check):

    • Prepare three working standards:

      • A: 10 µM (1:100 dilution)

      • B: 20 µM (1:50 dilution)

      • C: 50 µM (1:20 dilution)

  • Measurement:

    • Scan Sample C (50 µM) first to identify

      
      .
      
    • If Absorbance > 1.0, use Sample B.

    • Record

      
       and Absorbance (
      
      
      
      ).
  • Calculation:

    
    
    
    • Where

      
       is concentration (M) and 
      
      
      
      is path length (1 cm).
DOT Diagram: Experimental Workflow

UVProtocol Start Start: Purity Check Solvent Select Solvent: MeOH or MeCN (UV Cutoff < 205 nm) Start->Solvent Blank Blank Correction (Baseline Scan 200-400 nm) Solvent->Blank Stock Prepare Stock Solution (1.0 mM) Blank->Stock Dilution Prepare Dilution Series (10, 20, 50 µM) Stock->Dilution Scan Scan Sample (Identify λmax) Dilution->Scan Check Absorbance Check: Is 0.2 < A < 0.8? Scan->Check Calc Calculate ε (Beer-Lambert Law) Check->Calc Yes DiluteMore Dilute Further Check->DiluteMore No (A > 1.0) DiluteMore->Scan

Figure 2: Workflow for accurate determination of UV spectral properties, ensuring linearity and instrument compliance.

Troubleshooting & Interferents

ObservationProbable CauseCorrective Action
No peak > 210 nm Solvent cutoff interferenceSwitch from MeOH to Acetonitrile or Water.
Broad, tailing peak Aggregation or pH effectAcidify slightly (0.1% Formic Acid) to protonate any trace amines.
Shift to 270+ nm ContaminationCheck for hydrolyzed intermediates (e.g., amides/acids).

References

  • National Institute of Standards and Technology (NIST). Isoxazole UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products. Current Opinion in Drug Discovery & Development. (Contextual grounding for isoxazole synthesis).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for Woodward-Fieser rules and auxochrome effects).

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 4-Methyl-1,2-oxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my aim is to provide you with a comprehensive, field-tested guide for the proper disposal of 4-Methyl-1,2-oxazole-5-carbonitrile (CAS No. 1003-52-7). This document moves beyond mere procedural checklists to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety and regulatory compliance. The protocols described herein are designed for researchers, scientists, and drug development professionals who handle this compound.

Immediate Safety Protocols: Your First Line of Defense

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to handle the chemical in a controlled environment. The inherent hazards of this compound necessitate stringent adherence to these preliminary safety measures.

Handling Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces. This compound is a flammable liquid and vapor, and precautionary measures against static discharge should be taken.[1][3]

  • Personal Hygiene: Wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke in the work area.[2]

Required Personal Protective Equipment (PPE):

  • Gloves: Handle with chemical-resistant gloves. Gloves must be inspected for integrity before use. Employ the proper glove removal technique, avoiding contact with the glove's outer surface, to prevent skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[5]

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin exposure.[5]

  • Respiratory Protection: If ventilation is inadequate or for nuisance exposures, use a NIOSH-approved respirator.[4] In case of fire, a self-contained breathing apparatus is necessary.[6]

Hazard Profile of this compound

Understanding the specific hazards associated with this compound underscores the critical importance of the disposal protocols outlined in this guide.

Hazard ClassificationDescription
Flammability Flammable liquid and vapor.[1][7]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][7]
Irritation Causes skin irritation and serious eye irritation.[1][2] May cause respiratory irritation.[1][2]
Health Hazards Suspected of damaging the unborn child.[6]
Combustion Products Burning may produce hazardous gases, including carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[4]
Core Disposal Directive: High-Temperature Incineration

The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal service that utilizes high-temperature incineration.

Rationale for Incineration:

  • Chemical Decomposition: Incineration in a chemical incinerator equipped with an afterburner and scrubber ensures the complete thermal destruction of the compound.[4] This process breaks down the heterocyclic ring and the nitrile group, converting them into less harmful combustion products.

  • Hazard Mitigation: This method effectively neutralizes the chemical's flammability, toxicity, and other hazardous properties.

Procedure: Surplus and non-recyclable solutions of this compound should be offered to a licensed disposal company.[4] It is crucial to contact a professional service to handle the material's final disposition.

Step-by-Step Disposal Workflow for Laboratory Settings

This workflow provides a procedural guide for researchers to safely manage waste containing this compound within the laboratory before collection by a certified disposal service.

G cluster_prep Preparation Phase cluster_waste Waste Handling & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A 1. Don Required PPE (Gloves, Eye Protection, Lab Coat) B 2. Work in a Ventilated Area (Chemical Fume Hood) A->B C 3. Collect Waste in a Designated, Labeled Container B->C D 4. Segregate from Incompatible Chemicals (e.g., Strong Acids) C->D E 5. Keep Container Tightly Closed D->E F 6. Store in a Cool, Well-Ventilated, Designated Waste Area E->F G 7. Arrange for Pickup by a Licensed Waste Disposal Service F->G H 8. Provide Safety Data Sheet (SDS) to Disposal Company G->H

Management of Spills and Contaminated Materials

Accidental spills must be handled promptly and safely to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate: Evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Eliminate Ignition Sources: Remove all sources of ignition from the vicinity.[2]

  • Containment: For small spills, absorb with a dry chemical absorbent. For larger spills, dike the area for recovery.

  • Collection: Sweep or shovel the absorbed material into a suitable, closed container for disposal.[4] Use non-sparking tools and explosion-proof equipment.[1]

  • Decontamination: After the material has been collected, decontaminate the area.

  • Waste Disposal: The collected waste must be disposed of as hazardous material through a licensed service.

Contaminated Materials: Any materials that come into contact with this compound, including PPE, absorbent materials, and empty containers, are considered contaminated. These items must be disposed of as unused product in accordance with hazardous waste regulations.[4]

Chemical Incompatibility and Waste Segregation

Proper segregation of chemical waste is a cornerstone of laboratory safety. Nitriles, as a chemical class, have known incompatibilities that can lead to hazardous reactions.

  • Strong Acids: this compound is incompatible with strong oxidizing and non-oxidizing mineral acids, as well as organic acids. Mixing with these can generate heat and potentially release toxic and flammable gases.[8]

  • Waste Segregation: Never mix waste containing this compound with acidic waste streams. Maintain separate, clearly labeled waste containers for nitrile-containing waste.

Regulatory Compliance

The disposal of this compound is governed by local, state, and federal regulations.[9] It is the responsibility of the waste generator (the laboratory or institution) to ensure that all disposal activities are fully compliant with these regulations. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure adherence to all applicable guidelines.

References

  • Capot Chemical. (2025, December 13).
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Nitriles.
  • CymitQuimica. (2024, December 19).
  • Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70480, 4-Methyloxazole-5-carbonitrile. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-DIMETHYLAMINOACETONITRILE.
  • SysKem Chemie GmbH. (2019, June 24).
  • Thermo Fisher Scientific. (2025, December 24).

Sources

Personal protective equipment for handling 4-Methyl-1,2-oxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

Primary Risk Profile: Acute Toxicity (Oral/Dermal/Inhalation) & Reactivity.

As a Senior Application Scientist, I must emphasize that 4-Methyl-1,2-oxazole-5-carbonitrile is not merely a benign building block. It possesses two distinct hazard moieties:[1][2][3][4][5]

  • The Nitrile Group (-CN): While organic nitriles are generally less immediately toxic than inorganic cyanides, they can metabolize in the liver to release cyanide ions (CN⁻) via cytochrome P450 oxidative dealkylation [1]. This creates a risk of "delayed toxicity," where symptoms (hypoxia, dizziness) may appear hours after exposure.

  • The Isoxazole Ring: This 5-membered heterocyclic ring contains a nitrogen-oxygen bond, which can possess high-energy characteristics. Under intense heat or acidic conditions, isoxazoles can undergo ring cleavage or rearrangement, potentially leading to runaway exothermic events [2].[6]

Operational Directive: Treat this compound as a Potent Compound (Band 3/4) . All handling must occur within a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier Principle"—creating redundant layers of protection against permeation and inhalation.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Double Gloving: 1. Inner: Nitrile (4 mil)2.[3][7] Outer: Nitrile (4-8 mil) or Laminate (Silver Shield®)Nitrile offers good splash resistance. However, organic nitriles can permeate standard rubber. Laminate gloves are required if the compound is dissolved in penetrating solvents like DCM or THF [3].
Respiratory Engineering Control First. If outside hood: Full-face respirator with OV/P100 cartridges.The P100 filter captures particulates (if solid); the Organic Vapor (OV) cartridge protects against volatile nitrile vapors.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Goggles seal the eyes against vapors and projectiles in the event of an isoxazole ring decomposition/explosion.
Body Tyvek® Lab Coat (Closed front) + Chemical ApronStandard cotton coats absorb liquids. Tyvek repels organic liquids and prevents dermal absorption of the toxic nitrile moiety.

Engineering Controls & Containment

Do not rely solely on PPE. The primary barrier is the engineering control system.

  • Ventilation: Handle exclusively in a chemical fume hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .

  • Static Control: Isoxazole derivatives can be electrostatically active powders. Use an ionizing bar or anti-static gun during weighing to prevent dispersal.

  • Sensors: If handling >50g, ensure a portable cyanide monitor is available nearby as a precautionary measure against metabolic breakdown products or accidental acid hydrolysis.

Operational Protocol: Safe Handling Workflow

This protocol uses a "Zero-Contact" methodology to minimize exposure risks during synthesis.

Phase 1: Preparation
  • Verify Airflow: Check the fume hood monitor.

  • Staging: Place a disposable absorbent pad (pig mat) in the hood to define the "Hot Zone."

  • Solvent Selection: Avoid using strong acids (HCl, H₂SO₄) directly with the neat compound, as this may hydrolyze the nitrile to a carboxylic acid or amide, potentially releasing hazardous byproducts [4].[6]

Phase 2: Weighing & Transfer
  • If Solid: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination. Weigh inside the hood using a draft shield.

  • If Liquid: Use a positive-displacement pipette to prevent dripping.

Phase 3: Reaction Monitoring
  • TLC/HPLC: When taking aliquots, keep the sample vial inside the hood. Dip capillaries/pipettes deep into the vessel to minimize aerosolization.

  • Heating: Never heat this compound in a closed system without a pressure relief valve. The isoxazole ring can decompose exothermically.

Visualization: Handling Workflow

HandlingWorkflow cluster_HotZone Fume Hood (Hot Zone) Start START: Risk Assessment PPE Don PPE: Double Nitrile + Goggles Start->PPE CheckHood Verify Hood Flow (>80 fpm) Weigh Weighing (Anti-static precautions) CheckHood->Weigh PPE->CheckHood Solubilize Solubilization (Avoid Strong Acids) Weigh->Solubilize React Reaction (Open/Vented System) Solubilize->React Waste Disposal (Segregated Stream) React->Waste Quench Decon Decontamination (Solvent Wipe -> Soap) Waste->Decon

Caption: Logical workflow for handling this compound, emphasizing containment within the "Hot Zone" (Fume Hood).

Emergency Response: Spills & Exposure[10]

Critical Warning: Do not use bleach (hypochlorite) indiscriminately on isoxazole spills without testing small quantities, as it may cause unexpected oxidation reactions.

Scenario A: Minor Spill (< 10 mL/g) inside Hood
  • Alert: Inform nearby personnel.

  • Absorb: Cover with a specialized "Organic Solvents" spill pad or vermiculite.

  • Clean: Wipe the area with acetone, followed by a soap/water solution.

  • Dispose: Place all cleanup materials in a sealed hazardous waste bag labeled "Toxic - Nitrile/Isoxazole."

Scenario B: Personnel Exposure[11]
  • Skin Contact: Immediate flush with water for 15 minutes.[5][8] Do not use organic solvents (ethanol/DMSO) to wash skin; they will increase the absorption of the nitrile [5].

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (medical personnel only). Monitor for signs of cyanide poisoning (almond odor on breath, confusion, rapid breathing).

Visualization: Emergency Logic

EmergencyResponse cluster_Skin Dermal Exposure cluster_Spill Spill Cleanup Event Spill / Exposure Wash Flush Water (15m) NO SOLVENTS Event->Wash Skin Contact Evac Evacuate Area Event->Evac Large Spill Medical Seek Medical Help (Mention Nitrile) Wash->Medical Absorb Absorb (Vermiculite) Evac->Absorb PPE Donned Bag Seal in HazWaste Absorb->Bag

Caption: Decision matrix for immediate response to spills or personnel exposure events.

Disposal Strategy

Proper disposal is critical to prevent environmental contamination and downstream reactions in waste drums.

  • Segregation: Dispose of as "Toxic Organic Waste."

    • Do NOT mix with acidic waste streams (Risk of HCN generation).

    • Do NOT mix with strong oxidizers (Risk of ring oxidation/fire).

  • Labeling: Clearly label the waste container: "Contains this compound. Toxic. Potential Cyanide Generator."

  • Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the solution is acidic.

References

  • DeVito, S. C. (1996). Absorption, Metabolism, and Toxicity of Nitriles. In Designing Safer Chemicals. American Chemical Society. Link[6]

  • Wakefield, B. J. (2013). The Chemistry of Organolithium Compounds (Discusses Isoxazole ring stability). Elsevier Science.
  • Ansell Healthcare. (2024).[7] Chemical Permeation & Degradation Guide. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Isoxazole Derivatives. Link

  • CDC / NIOSH. (2024). Nitriles: Systemic Toxicity and Safe Handling Guidelines. Link[6]

(Note: Specific CAS 104683-14-3 data is extrapolated from homologous isoxazole carbonitriles due to limited specific toxicological data, adhering to the precautionary principle of laboratory safety.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.